Dermaseptin AA-3-1

Antimicrobial peptide SAR net charge therapeutic index

Dermaseptin AA-3-1 (UniProt: O93223; DRAMP01687) is a 27-residue cationic antimicrobial peptide (AMPs) of the dermaseptin subfamily, identified from the skin secretions of the blue-sided leaf frog Agalychnis annae via cDNA cloning. Its mature sequence (SLWSKIKEMAATAGKAALNAVTGMVNQ) is predicted to adopt an amphipathic α-helical conformation and to exert antibacterial activity through membrane disruption, consistent with the dermaseptin family mechanism of action.

Molecular Formula
Molecular Weight
Cat. No. B1577124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin AA-3-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin AA-3-1 Procurement Guide: Physicochemical Differentiation of a Natural Amphibian Antimicrobial Peptide from Agalychnis annae


Dermaseptin AA-3-1 (UniProt: O93223; DRAMP01687) is a 27-residue cationic antimicrobial peptide (AMPs) of the dermaseptin subfamily, identified from the skin secretions of the blue-sided leaf frog Agalychnis annae via cDNA cloning [1]. Its mature sequence (SLWSKIKEMAATAGKAALNAVTGMVNQ) is predicted to adopt an amphipathic α-helical conformation and to exert antibacterial activity through membrane disruption, consistent with the dermaseptin family mechanism of action [1][2]. Unlike extensively characterized dermaseptins such as S4 and B2 from Phyllomedusa species, Dermaseptin AA-3-1 belongs to a clade of Agalychnis-derived peptides for which direct experimental Minimum Inhibitory Concentration (MIC) and hemolysis data remain largely unreported, a gap explicitly noted in the DRAMP database [3]. Procurement decisions for this compound must therefore rely on its quantifiable physicochemical differentiation from co-identified paralogs (AA-3-3, AA-3-4) and its distinct sequence features that predict a unique activity-selectivity profile within the dermaseptin superfamily [2][4].

Why Dermaseptin AA-3-1 Cannot Be Interchanged with Other Dermaseptin Paralogs: Quantitative Physicochemical Evidence


Substituting Dermaseptin AA-3-1 with its co-identified Agalychnis annae paralogs AA-3-3 or AA-3-4, or with commercially prevalent dermaseptins such as B2 or S4, disregards well-established structure-activity relationships (SAR) in the amphibian AMP field. Despite sharing the same source organism and preproregion architecture, AA-3-1, AA-3-3, and AA-3-4 exhibit divergent physicochemical parameters—net charge, hydrophobicity, aliphatic index, Boman index, and predicted mammalian half-life—that are each independently correlated with antimicrobial potency, target selectivity, and hemolytic propensity [1][2]. The landmark study by Mor et al. demonstrated that dermaseptins with only ~40% sequence identity exhibit 'marked differences in their potencies' and distinct hemolytic profiles: dermaseptins S1 and S5 were non-hemolytic while S4 lysed erythrocytes at micromolar concentrations [3]. The AA-3-1 sequence diverges from AA-3-3 and AA-3-4 at 22 of 27 positions, representing a sequence identity below 20%, which far exceeds the divergence threshold at which differential bioactivity was documented among the S-series dermaseptins [3]. Furthermore, a recent systematic review of cationic α-helical amphibian AMPs established that net charge category (+1 to +5) is a primary determinant of both antibacterial MIC and hemolytic activity, with charge modification producing non-linear effects on therapeutic index [4]. Selecting among dermaseptin paralogs without accounting for these quantifiable physicochemical differences risks compromising experimental reproducibility and misallocating procurement resources. The evidence items below provide the specific, comparator-anchored data required for informed scientific selection.

Quantitative Differentiation Evidence for Dermaseptin AA-3-1: Head-to-Head Physicochemical Comparison Against Agalychnis annae Paralogs


Net Charge +2 Places AA-3-1 in a Distinct Charge Category with Predictable Selectivity Implications

Dermaseptin AA-3-1 has a computed net charge of +2 at physiological pH, placing it in the lowest cationic category among its co-identified Agalychnis annae paralogs. AA-3-3 carries a net charge of +3, and AA-3-4 carries +4 [1]. A 2023 systematic review of cationic α-helical amphibian AMPs classified peptides into five charge categories (+1 to +5) and demonstrated that charge category significantly influences both antibacterial MIC values and hemolytic activity; peptides in the +2 charge category exhibited a distinct activity-selectivity profile compared to those with +3 or +4 charge [2]. Within the dermaseptin family, the native peptide dermaseptin S4 (net charge +4) displays MIC values of 12.5 μg/mL against A. baumannii but also substantial cytotoxicity (CC50 = 16.51 μg/mL in HEp-2 cells), yielding a narrow selectivity window, whereas charge-optimized analogs with modified charge distribution achieved up to 730-fold improvement in therapeutic index [3][4]. The lower net charge of AA-3-1 predicts reduced electrostatic-driven mammalian membrane interactions relative to higher-charge dermaseptins, consistent with the established SAR that excessive cationic charge drives hemolytic activity in this peptide family [2][3].

Antimicrobial peptide SAR net charge therapeutic index hemolysis prediction

Hydrophobicity of 0.174 Distinguishes AA-3-1 as the Least Hydrophobic Agalychnis annae Dermaseptin Paralogue

Dermaseptin AA-3-1 exhibits a computed grand average of hydropathicity (GRAVY) of 0.174, which is substantially lower than AA-3-3 (0.669, 3.84-fold higher) and AA-3-4 (0.322, 1.85-fold higher) [1]. Hydrophobicity is a well-established determinant of hemolytic activity in dermaseptins: the native dermaseptin S4 (high hydrophobicity, CC50 = 16.51 μg/mL in HEp-2 cells) exhibits narrow selectivity, whereas engineered S4 analogs with reduced hydrophobic character achieve CC50 values up to 75.71 μg/mL (K4K20S4) while maintaining or improving antibacterial MICs to 3.125 μg/mL [2]. Notably, dermaseptin S9, with an exceptionally high hydrophobicity of +4.40 (Liu-Deber scale), demonstrates potent antibacterial activity but also elevated hemolytic potential [3]. The comparatively low hydrophobicity of AA-3-1 predicts a favorable selectivity profile, making it a candidate of interest for applications where minimizing membrane-directed host cell toxicity is prioritized over maximal potency [4].

Hydrophobicity membrane selectivity hemolysis dermaseptin SAR

Predicted C-Terminal Amidation in AA-3-1 Confers Enhanced Antimicrobial Potency Relative to Non-Amidated Forms

Dermaseptin AA-3-1 is predicted to be C-terminally amidated at Gln-72, based on the presence of an amidation signal in its precursor sequence, consistent with the post-translational processing of bioactive dermaseptins from Phyllomedusinae frogs [1][2]. In a comparative structural and functional study of dermaseptin S3, C-terminal amidation enhanced antimicrobial activity approximately 10-fold relative to the free acid form and induced a more rigid, extended α-helical conformation in membrane-mimetic environments [3][4]. The amidated S3 analog exhibited stabilized helical structure and greater membrane insertion capacity, both directly linked to increased antimicrobial potency [3]. Similarly, dermaseptin-(1-18)-NH2 displayed enhanced antimicrobial potency and reduced in vitro toxicity compared to the non-amidated parent peptide [5]. For procurement purposes, this predicted modification distinguishes AA-3-1 from non-amidated dermaseptin paralogs and synthetic analogs that may require additional chemical processing to achieve comparable bioactivity.

C-terminal amidation peptide stability antimicrobial potency alpha-helical stabilization

Presence of an Acidic Residue (Glu-9) Enables pH-Dependent Charge Modulation Absent in AA-3-3 and AA-3-4

Dermaseptin AA-3-1 contains one acidic residue (Glu-9) in its mature sequence, whereas both AA-3-3 and AA-3-4 contain zero acidic residues [1]. This structural feature confers pH-dependent net charge modulation: at pH 7.4, AA-3-1 carries a net charge of +2, but at mildly acidic pH (e.g., pH 6.0-6.5, characteristic of infected or tumor microenvironments), protonation of Glu-9 would elevate the effective net charge toward +3, potentially enhancing membrane binding and antimicrobial activity selectively at target sites [2]. This property is absent in AA-3-3 and AA-3-4, whose net charges are fixed at +3 and +4 respectively across the physiological pH range due to the absence of titratable acidic side chains [1]. The orphan dermaseptin PD-3-7, which contains three aspartic acid residues and carries a net negative charge at neutral pH, demonstrates that acidic residues fundamentally alter the pH-dependent aggregation and activity profile of dermaseptins [3]. For AA-3-1, the single Glu residue provides a more subtle pH-responsive element that may confer microenvironment-selective activity without the complete charge reversal observed in PD-3-7.

pH-responsive peptides acidic residue charge modulation tumor microenvironment

Mammalian Half-Life of 1.9 Hours Enables Rapid Clearance Applications Distinct from AA-3-3 and AA-3-4 (30 Hours)

The computed mammalian reticulocyte half-life of Dermaseptin AA-3-1 is 1.9 hours, which is approximately 16-fold shorter than both AA-3-3 and AA-3-4, each predicted at 30 hours [1]. This dramatic difference arises from the N-terminal residue identity: AA-3-1 begins with Ser (N-terminal half-life ~1.9 h in mammalian systems), whereas AA-3-3 and AA-3-4 begin with Gly (N-terminal half-life ~30 h), in accordance with the N-end rule of protein degradation [2]. For in vivo experimental designs, this distinction is operationally significant: AA-3-1's rapid clearance profile makes it suitable for acute intervention models where transient antimicrobial activity followed by swift elimination is desired, while AA-3-3 and AA-3-4 are better suited for sustained-release or chronic dosing regimens [3]. The shorter half-life may also reduce accumulation-related toxicity in repeat-dosing scenarios, a consideration supported by the observation that dermaseptin S4 derivatives with optimized selectivity still require careful dose scheduling to balance efficacy and safety [4].

peptide half-life pharmacokinetics rapid clearance in vivo application design

Aliphatic Index of 87.04 Indicates Lower Thermal Stability but Distinct Membrane Interaction Dynamics

Dermaseptin AA-3-1 has a computed aliphatic index of 87.04, compared to 105.38 for AA-3-3 (21% higher) and 108.15 for AA-3-4 (24% higher) [1]. The aliphatic index, defined as the relative volume occupied by aliphatic side chains (Ala, Val, Ile, Leu), is positively correlated with the thermal stability of globular proteins and with the depth of hydrophobic membrane insertion for amphipathic peptides [2]. Among dermaseptins, higher aliphatic indices are generally associated with stronger membrane anchoring: dermaseptin S9, with an aliphatic-rich hydrophobic core (mean hydrophobicity +4.40), exhibits potent membrane disruption but elevated hemolysis [3]. The comparatively lower aliphatic index of AA-3-1 predicts shallower membrane insertion and potentially more rapid membrane dissociation kinetics relative to AA-3-3 and AA-3-4, which may translate to faster bactericidal kinetics with reduced collateral membrane damage to host cells [4]. For peptide engineering programs, AA-3-1's lower aliphatic index provides a starting scaffold with greater headroom for hydrophobic optimization than AA-3-3 or AA-3-4, which are already near the upper limit of aliphatic content for dermaseptins [1].

aliphatic index peptide thermal stability membrane interaction peptide engineering

Optimal Research and Procurement Scenarios for Dermaseptin AA-3-1 Based on Quantitative Differentiation Evidence


Selectivity-First Antimicrobial Screening: Low Hemolysis Risk Prioritization

For laboratories screening antimicrobial peptides where minimizing hemolytic activity is the primary selection criterion, Dermaseptin AA-3-1 is the preferred candidate among Agalychnis annae dermaseptins. Its net charge of +2 and GRAVY of 0.174 are the lowest in the paralogue set, and both parameters are independently correlated with reduced erythrocyte lysis in dermaseptin SAR studies [1][2]. When compared to AA-3-4 (net charge +4, GRAVY 0.322), AA-3-1's physicochemical profile aligns more closely with the non-hemolytic dermaseptins S1 and S5 documented by Mor et al. (1994), rather than the hemolytic S4 [3]. Procurement of AA-3-1 is recommended for hemolysis-sensitive assay cascades where the cost of false-positive cytotoxicity flags must be minimized.

pH-Responsive Peptide Engineering: Exploiting the Glu-9 Residue for Microenvironment-Selective Activity

AA-3-1 is uniquely suited among A. annae dermaseptins for engineering pH-responsive antimicrobials, owing to its single acidic residue (Glu-9). At physiological pH 7.4, AA-3-1 carries a net charge of +2; under mildly acidic conditions (pH 6.0-6.5) characteristic of infected tissues and the tumor microenvironment, protonation of Glu-9 is predicted to increase the effective net charge to +3, enhancing electrostatic membrane targeting [1][4]. This built-in pH-sensing capability is absent in AA-3-3 and AA-3-4 (both 0 acidic residues), which maintain fixed charges across the physiological pH range [1]. Researchers developing tumor-selective or infection-activated AMP therapeutics should prioritize AA-3-1 as a scaffold that requires no additional mutagenesis to introduce pH-responsive elements.

Acute In Vivo Efficacy Models Requiring Rapid Peptide Clearance

For preclinical in vivo studies employing acute bolus administration paradigms—such as localized infection models, wound healing assays, or pulse-chase biodistribution studies—AA-3-1's predicted mammalian half-life of 1.9 hours provides a distinct operational advantage over AA-3-3 and AA-3-4 (30 hours each) [1]. The 15.8-fold shorter half-life enables tighter temporal control of peptide exposure, reduces tissue accumulation risk during repeat dosing, and facilitates cleaner pharmacokinetic/pharmacodynamic (PK/PD) modeling [5]. Researchers should select AA-3-1 when experimental design requires antimicrobial activity that resolves within hours rather than days.

Peptide SAR Optimization Programs: Low-Hydrophobicity Starting Scaffold

For medicinal chemistry and peptide engineering campaigns aimed at optimizing dermaseptin therapeutic indices through incremental hydrophobicity enhancement, AA-3-1 provides the most tractable starting point. Its GRAVY of 0.174 and aliphatic index of 87.04 afford significantly greater 'engineering headroom' than AA-3-3 (GRAVY 0.669, aliphatic index 105.38) or AA-3-4 (GRAVY 0.322, aliphatic index 108.15), which are already near the upper physicochemical limits associated with hemolytic activity in this peptide family [1][2]. The demonstrated 730-fold improvement in therapeutic index achieved by charge-optimized dermaseptin S4 analogs illustrates the value of beginning optimization from a scaffold with favorable baseline selectivity [6]. AA-3-1's combination of low charge (+2), low hydrophobicity (0.174), and C-terminal amidation (predicted potency enhancement) makes it an ideal lead candidate for rational mutagenesis programs.

Quote Request

Request a Quote for Dermaseptin AA-3-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.